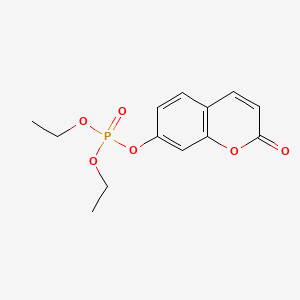

Diethylumbelliferyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15O6P |

|---|---|

Molecular Weight |

298.23 g/mol |

IUPAC Name |

diethyl (2-oxochromen-7-yl) phosphate |

InChI |

InChI=1S/C13H15O6P/c1-3-16-20(15,17-4-2)19-11-7-5-10-6-8-13(14)18-12(10)9-11/h5-9H,3-4H2,1-2H3 |

InChI Key |

LZXQXHKDCNQUOF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Synonyms |

diethylumbelliferyl phosphate DUBP |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Diethylumbelliferyl Phosphate: An Inhibitor of Steroidogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP) is a potent organophosphate inhibitor of cholesterol esterase, a key enzyme in cellular cholesterol metabolism. Its primary mechanism of action involves the disruption of steroid hormone production by blocking the transport of cholesterol into the mitochondria. This inhibitory effect is not due to direct action on protein kinase A (PKA) but rather by interfering with a crucial, long-lived factor that operates downstream of PKA activation and upstream of the induction of the Steroidogenic Acute Regulatory (StAR) protein. This technical guide provides a detailed overview of the mechanism of action of DEUP, supported by available quantitative data, experimental workflows, and signaling pathway diagrams to facilitate its use in research and drug development.

Introduction

Diethylumbelliferyl phosphate (DEUP) is a specialized chemical probe used to investigate the intricate pathways of steroidogenesis. Structurally, it is an organophosphate derivative of 7-hydroxy-4-methylcoumarin, also known as 4-methylumbelliferone. Unlike its close structural relative, 4-Methylumbelliferyl Phosphate (MUP), which serves as a fluorogenic substrate for phosphatases, the diethylphosphate (B48627) moiety of DEUP renders it a potent inhibitor, particularly of cholesterol esterase (also known as neutral cholesteryl ester hydrolase).[1][2][3][4] This inhibitory action has significant downstream consequences on the synthesis of steroid hormones, making DEUP a valuable tool for dissecting the molecular events that govern this critical physiological process.

Mechanism of Action: Inhibition of Steroidogenesis

The principal mechanism of action of DEUP is the inhibition of steroidogenesis. This is achieved by impeding the rate-limiting step in steroid hormone production: the transport of cholesterol from the outer to the inner mitochondrial membrane.[1][2][4][5] This process is critically dependent on the Steroidogenic Acute Regulatory (StAR) protein.[6][7][8]

DEUP's inhibitory effect is not exerted directly on the primary signaling cascade that initiates steroidogenesis. Studies have shown that DEUP does not inhibit the activity of protein kinase A (PKA), a central enzyme in the cyclic AMP (cAMP) signaling pathway that is activated by trophic hormones. Instead, DEUP acts on a yet-to-be-fully-identified "long-lived factor" that is essential for the induction of the StAR protein following PKA activation. By interfering with this factor, DEUP effectively blocks the synthesis of StAR, thereby preventing mitochondrial cholesterol transport and halting the steroidogenic pathway.

Signaling Pathway

The synthesis of steroid hormones in tissues like the adrenal glands and gonads is primarily regulated by the cAMP/PKA signaling pathway. This pathway is initiated by the binding of trophic hormones to their cell surface receptors, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. Elevated cAMP levels activate PKA, which in turn phosphorylates a variety of downstream targets, ultimately leading to the transcription and translation of the StAR protein. DEUP intervenes in this pathway at a point between PKA activation and the induction of StAR protein expression.

Quantitative Data

The inhibitory potency of this compound has been quantified against its primary target, cholesterol esterase. The available data is summarized in the table below.

| Parameter | Target Enzyme | Value | Reference |

| IC50 | Cholesterol Esterase | 11.6 μM | [1][2][4] |

Note: Further quantitative data, such as a detailed dose-response curve for the inhibition of progesterone (B1679170) synthesis in MA-10 Leydig cells, is indicated in the literature but the specific data points were not available in the accessed resources.

Experimental Protocols

While a precise, step-by-step protocol from a primary research article detailing the use of DEUP as a steroidogenesis inhibitor was not accessible, a general methodology can be inferred from the available literature for its application in a cell-based assay using a steroidogenic cell line such as MA-10 Leydig cells.

General Protocol: Inhibition of Steroidogenesis in MA-10 Leydig Cells

Objective: To determine the inhibitory effect of this compound on stimulated progesterone production in MA-10 Leydig cells.

Materials:

-

MA-10 Leydig cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with serum)

-

This compound (DEUP)

-

Stimulating agent (e.g., human Chorionic Gonadotropin (hCG) or dibutyryl-cAMP (dbcAMP))

-

Phosphate Buffered Saline (PBS)

-

Reagents for progesterone quantification (e.g., ELISA kit)

-

Cell lysis buffer and reagents for protein quantification (e.g., BCA assay)

Procedure:

-

Cell Culture: Culture MA-10 Leydig cells in appropriate flasks or plates until they reach the desired confluency.

-

Plating: Seed the MA-10 cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment with DEUP: Prepare a stock solution of DEUP in a suitable solvent (e.g., DMSO). Dilute the DEUP stock solution in cell culture medium to achieve a range of final concentrations. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of DEUP. Include a vehicle control (medium with solvent only). Incubate for a predetermined period.

-

Stimulation: Following the pre-incubation with DEUP, add the stimulating agent (e.g., hCG or dbcAMP) to the wells to induce steroidogenesis.

-

Incubation: Incubate the cells for a specified time (e.g., 2-4 hours) to allow for progesterone synthesis and secretion into the medium.

-

Sample Collection: Collect the cell culture medium from each well for progesterone analysis.

-

Cell Lysis and Protein Quantification: Wash the cells with PBS and then lyse them. Determine the total protein concentration in each well to normalize the progesterone measurements.

-

Progesterone Quantification: Measure the concentration of progesterone in the collected medium using a suitable method, such as an ELISA.

-

Data Analysis: Normalize the progesterone concentration to the total protein content for each well. Plot the normalized progesterone production against the concentration of DEUP to determine the dose-dependent inhibitory effect.

Conclusion

This compound serves as a critical research tool for the study of steroidogenesis. Its well-defined role as an inhibitor of cholesterol esterase and its subsequent, indirect blockade of StAR protein induction provide a specific point of intervention for researchers seeking to modulate steroid hormone synthesis. The information provided in this technical guide, including the mechanism of action, quantitative inhibitory data, and a generalized experimental framework, offers a solid foundation for the effective application of DEUP in a research setting. Further investigation into the precise identity and nature of the "long-lived factor" affected by DEUP will undoubtedly provide deeper insights into the complex regulation of steroidogenesis.

References

- 1. The inhibitory effects of lead on steroidogenesis in MA-10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroidogenesis and early response gene expression in MA-10 Leydig tumor cells following heterologous receptor down-regulation and cellular desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulatory effect of progesterone on the expression of steroidogenic acute regulatory protein in MA-10 Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gigantol Improves Cholesterol Metabolism and Progesterone Biosynthesis in MA-10 Leydig Cells | MDPI [mdpi.com]

- 5. High concentrations of progesterone inhibit the expression of genes related to steroid metabolism in MA-10 Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of the cholesterol ester cycle and progesterone synthesis by juvenile hormone in MA-10 Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Finasteride blocks progesterone synthesis in MA-10 Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inositol phosphate/diacylglycerol pathway in MA-10 Leydig tumor cells. Activation by arginine vasopressin and lack of effect of epidermal growth factor and human choriogonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethylumbelliferyl Phosphate: Synthesis, Chemical Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethylumbelliferyl phosphate (B84403) (DEUP), a fluorogenic compound with significant applications in biomedical research and drug development. This document details its synthesis, chemical properties, and its utility as a substrate for enzymatic assays, particularly for cholesterol esterase.

Introduction

Diethylumbelliferyl phosphate is a synthetic organophosphate compound that serves as a valuable tool for the detection and quantification of various hydrolase enzymes. Its core structure is based on 4-methylumbelliferone (B1674119), a fluorescent coumarin. Upon enzymatic cleavage of the phosphate group, the highly fluorescent 4-methylumbelliferone is released, providing a sensitive method for monitoring enzyme activity. DEUP is particularly noted as a selective and potent inhibitor of cholesterol esterase, playing a crucial role in the study of steroidogenesis and lipid metabolism.[1][2][3]

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₇O₆P | [4][5][6] |

| Molecular Weight | 312.25 g/mol | [4][5][6] |

| CAS Number | 897-83-6 | [4][5][6] |

| Appearance | Colorless to yellow oil | [4][7] |

| Purity | ≥98% (HPLC) | [4][5][6] |

| Solubility | Soluble in DMSO (>5 mg/mL) | [4][7] |

| Storage Conditions | -20°C | [4][7] |

| IC₅₀ for Cholesterol Esterase | 11.6 µM | [1][2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the phosphorylation of 4-methylumbelliferone using diethyl chlorophosphate. This reaction involves the formation of a phosphate ester bond between the hydroxyl group of 4-methylumbelliferone and the phosphorus atom of diethyl chlorophosphate.

Synthesis Pathway

The synthesis pathway involves two main stages: the preparation of the phosphorylating agent, diethyl chlorophosphate, and the subsequent reaction with 4-methylumbelliferone.

Experimental Protocols

3.2.1. Synthesis of Diethyl Chlorophosphate

Diethyl chlorophosphate can be prepared via the Atherton-Todd reaction by chlorinating diethyl phosphite (B83602) with carbon tetrachloride or by the reaction of phosphoryl chloride with ethanol in the presence of a base like triethylamine.[1][8]

-

Materials: Phosphoryl chloride, ethanol, triethylamine, anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phosphoryl chloride in the anhydrous solvent and cool the mixture in an ice bath.

-

Slowly add a solution of ethanol and triethylamine in the same solvent to the cooled phosphoryl chloride solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

The solvent is removed under reduced pressure, and the crude diethyl chlorophosphate is purified by vacuum distillation.

-

3.2.2. Synthesis of this compound

-

Materials: 4-Methylumbelliferone, diethyl chlorophosphate, a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Procedure:

-

Dissolve 4-methylumbelliferone and the base in the anhydrous solvent in a flask under an inert atmosphere.

-

Slowly add a solution of diethyl chlorophosphate in the same solvent to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound as a colorless to yellow oil.

-

Chemical Properties and Applications in Enzymatic Assays

Fluorogenic Properties

The utility of this compound as a fluorogenic substrate lies in the enzymatic hydrolysis of the phosphate ester bond, which releases the highly fluorescent 4-methylumbelliferone. The fluorescence of 4-methylumbelliferone is pH-dependent.

| pH | Excitation Maximum (nm) | Emission Maximum (nm) | Reference(s) |

| 4.6 | 330 | 445-454 | [1] |

| 7.4 | 370 | 445-454 | [1] |

| 10.4 | 385 | 445-454 | [1] |

This pH-dependent fluorescence necessitates careful buffer selection for enzymatic assays to ensure optimal signal detection.

Application in Cholesterol Esterase Assays

This compound is a valuable tool for studying cholesterol esterase activity. The enzymatic reaction can be monitored by the increase in fluorescence resulting from the liberation of 4-methylumbelliferone.

4.2.1. Experimental Protocol for Cholesterol Esterase Assay

This protocol is adapted from general fluorometric lipase (B570770) and esterase assays.[4][9]

-

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing a detergent like Triton X-100 to solubilize the substrate).

-

Cholesterol esterase enzyme solution.

-

96-well black microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

-

Pipette the enzyme solution and the assay buffer into the wells of the microplate.

-

Initiate the reaction by adding the this compound working solution to the wells.

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm (optimal wavelengths may need to be determined empirically based on the specific buffer and instrument used).

-

The rate of the enzymatic reaction is determined by the linear increase in fluorescence over time.

-

A standard curve using known concentrations of 4-methylumbelliferone should be prepared to convert the fluorescence units into the amount of product formed.

-

Biological Activity and Signaling Pathways

This compound is a known inhibitor of cholesterol esterase, which plays a critical role in cellular cholesterol metabolism and steroid hormone production. By inhibiting this enzyme, DEUP can block the hydrolysis of cholesteryl esters, thereby reducing the intracellular pool of free cholesterol available for steroidogenesis. This inhibitory action affects the transport of cholesterol into the mitochondria, a key step in the synthesis of steroid hormones.[1][2]

Conclusion

This compound is a versatile and highly sensitive fluorogenic substrate and inhibitor for cholesterol esterase and other lipases. Its synthesis, while requiring careful handling of organophosphorus reagents, is achievable through established chemical routes. The well-characterized fluorescence properties of its hydrolysis product, 4-methylumbelliferone, allow for the development of robust and continuous enzymatic assays. This makes DEUP an invaluable tool for researchers in biochemistry, cell biology, and drug discovery who are investigating lipid metabolism and related enzymatic pathways.

References

- 1. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]

- 2. Fluorometric assay for the hydrolytic activity of lipase using fatty acyl esters of 4-methylumbelliferone | Scilit [scilit.com]

- 3. 4-Methylumbelliferone inhibits the phosphorylation of hyaluronan synthase 2 induced by 12-O-tetradecanoyl-phorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DIETHYL CHLOROPHOSPHITE synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. rjpn.org [rjpn.org]

- 8. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 9. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Umbelliferyl Phosphate Derivatives in Steroidogenesis Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the role of Diethylumbelliferyl phosphate (B84403) (DEUP) and related fluorogenic substrates in the study of steroidogenesis. It clarifies that DEUP acts as an inhibitor of crucial steps in steroid hormone synthesis, while structurally similar compounds are instrumental in assaying the activity of phosphatases, key regulators of steroidogenic signaling pathways.

Introduction: Understanding the Tools for Steroidogenesis Research

Steroidogenesis is a complex, tightly regulated biological process responsible for the synthesis of steroid hormones. Research into the intricate signaling pathways that govern this process relies on specific chemical tools to probe and quantify the activity of key enzymes. Umbelliferyl phosphate derivatives are a class of such tools, primarily serving two distinct functions in this field of study: as inhibitors of steroidogenesis and as fluorogenic substrates for enzyme activity assays.

A notable member of this class, Diethylumbelliferyl phosphate (DEUP), functions as an inhibitor of steroidogenesis. It has been shown to block the process primarily by preventing the transport of cholesterol into the mitochondria of steroidogenic cells.[1] Furthermore, DEUP inhibits the cyclic AMP (cAMP)-stimulated accumulation of the Steroidogenic Acute Regulatory (StAR) protein, a critical factor for cholesterol transport to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of most steroid hormones.[1][2][3]

Conversely, other umbelliferyl phosphate derivatives, such as 4-methylumbelliferyl phosphate (MUP) and 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), are not inhibitors but rather fluorogenic substrates.[4][5][6][7] These compounds are widely used to measure the activity of various phosphatases.[4][5][7] Phosphatases play a critical role in the signal transduction pathways that regulate steroidogenesis, making the assays that use these substrates invaluable for understanding the modulation of steroid hormone production.[2][8][9][10]

This guide will provide an in-depth exploration of both the inhibitory effects of DEUP on steroidogenesis and the application of fluorogenic umbelliferyl phosphate substrates in quantifying phosphatase activity within steroidogenic signaling cascades.

The Role of Phosphatases in Steroidogenesis Signaling

The synthesis of steroid hormones is predominantly regulated by trophic hormones that activate intracellular signaling cascades, with protein phosphorylation and dephosphorylation being central to this regulation.[8][11] Protein phosphatases, by removing phosphate groups from proteins, act as critical modulators of these signaling pathways, influencing both the induction and termination of the steroidogenic response.[8][9]

Several types of phosphatases are implicated in the regulation of steroidogenesis:

-

Protein Phosphatase 1 (PP1) and 2A (PP2A): These serine/threonine phosphatases are involved in the cAMP-dependent signaling pathway that leads to the expression of the StAR protein.[2] Inhibition of PP1 and PP2A has been shown to reduce StAR protein expression and, consequently, steroid hormone synthesis.[2] However, some studies suggest that the effect of PP1/PP2A inhibitors on steroidogenesis might be due to a general inhibition of protein synthesis.[12] In MA-10 Leydig cells, 8Br-cAMP stimulation has been shown to cause a temporary inhibition of PP2A activity, while PP1 activity remained unchanged.[12]

-

Protein Tyrosine Phosphatases (PTPs): Trophic hormone stimulation of steroidogenic cells leads to an increase in PTP activity through a PKA-dependent mechanism.[10][13] This PTP activity is essential for the induction of the StAR protein.[13] The inhibition of PTPs has been demonstrated to block the rounding of Y1 adrenocortical cells and their steroidogenic response to forskolin, a cAMP-elevating agent.[14]

-

MAP Kinase Phosphatases (MKPs): In steroidogenic cells, MKPs, such as MKP-1, are involved in the deactivation of the hormonal signal in ERK-dependent processes, including steroid synthesis.[8][9]

The interplay between kinases and phosphatases ensures a precise and transient steroidogenic response to hormonal stimuli.

Quantitative Data on the Effects of Phosphatase Inhibitors on Steroidogenesis

The following tables summarize quantitative data from studies investigating the impact of phosphatase inhibitors on steroid production in cell culture models.

Table 1: Effect of Calpeptin (a PTP Inhibitor) on Forskolin-Stimulated Steroidogenesis in Y1 Adrenocortical Cells

| Treatment | Steroid Production (% of Control) |

| Control | 100% |

| Forskolin (FSK) | 242 ± 14% |

| FSK + Calpeptin (CP) | 113 ± 18% |

Data adapted from a study on the effects of PTP inhibition on steroidogenesis.[14]

Table 2: Effect of Phenylarsine Oxide (a PTP Inhibitor) on ACTH-Stimulated Steroidogenesis in Y1 Adrenocortical Cells

| Treatment | Progesterone Production (ng/mL) |

| ACTH | 318 ± 30 |

| ACTH + Phenylarsine Oxide (2.5 µM) | 145 ± 18 |

Data adapted from a study demonstrating the role of PTPs in StAR protein induction.[13]

Experimental Protocols

General Protocol for Measuring Phosphatase Activity using a Fluorogenic Substrate

This protocol provides a general framework for assaying phosphatase activity in cell lysates using a fluorogenic substrate like 4-methylumbelliferyl phosphate (MUP).

Materials:

-

Cell lysate from steroidogenic cells (e.g., H295R, MA-10, Y1)

-

Fluorogenic substrate solution (e.g., 10 mM 4-methylumbelliferyl phosphate disodium (B8443419) salt in deionized water)[15]

-

Assay Buffer (e.g., Fluorescent Assay Buffer)[15]

-

Dilution Buffer[15]

-

96-well black microplate

-

Fluorometer with excitation at ~360 nm and emission at ~440 nm[15]

Procedure:

-

Sample Preparation:

-

Culture steroidogenic cells to the desired confluency.

-

Treat cells with experimental compounds (e.g., hormones, inhibitors) for the specified duration.

-

Prepare cell lysates using a suitable lysis buffer. It is recommended to use methods that effectively remove free phosphate, which can interfere with the assay.[16]

-

Determine the protein concentration of the cell lysates to ensure equal loading.

-

-

Assay Setup:

-

In a 96-well black microplate, add a specific volume of cell lysate to each well.

-

Include appropriate controls, such as a negative control (lysis buffer without cell lysate) to measure background fluorescence and a positive control (purified phosphatase).

-

Add Dilution Buffer and Assay Buffer to each well according to the manufacturer's instructions.[15]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic substrate solution to each well.

-

Mix the contents of the wells gently.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 440 nm emission for MUP).[15]

-

Measure the fluorescence intensity at multiple time points to determine the reaction kinetics.

-

Incubate the plate in the dark at room temperature between readings.[15]

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Calculate the rate of the enzymatic reaction (change in fluorescence over time).

-

Normalize the phosphatase activity to the protein concentration of the cell lysate.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Phosphatase Regulation in Steroidogenesis

Caption: Role of phosphatases and DEUP in the steroidogenic signaling pathway.

Experimental Workflow for a Fluorogenic Phosphatase Assay

Caption: Workflow for quantifying phosphatase activity using a fluorogenic substrate.

Conclusion

This compound and its analogs are valuable chemical probes for dissecting the molecular mechanisms of steroidogenesis. While DEUP serves as a specific inhibitor, primarily targeting cholesterol transport and StAR protein accumulation, other umbelliferyl phosphate derivatives like MUP are indispensable as fluorogenic substrates for assaying phosphatase activity. The strategic use of these compounds allows researchers to investigate the critical roles of phosphatases in modulating the signaling pathways that control steroid hormone synthesis. A thorough understanding of how to apply these tools is essential for advancing research in endocrinology and for the development of novel therapeutics targeting steroid-related disorders.

References

- 1. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphoprotein phosphatases regulate steroidogenesis by influencing StAR gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. scilit.com [scilit.com]

- 5. Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Protein Phosphorylation and Tyrosine Phosphatases in the Adrenal Regulation of Steroid Synthesis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Protein Phosphorylation and Tyrosine Phosphatases in the Adrenal Regulation of Steroid Synthesis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine phosphatases in steroidogenic cells: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinases and protein phosphorylation as regulators of steroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein serine/threonine phosphatase 2A activity is inhibited by cAMP in MA-10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The obligatory action of protein tyrosine phosphatases in ACTH-stimulated steroidogenesis is exerted at the level of StAR protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of protein tyrosine phosphatase activity blocks shape change & steroidogenesis in Y1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Non-Radioactive Phosphatase Assay Systems [worldwide.promega.com]

DEUP: A Selective Cholesterol Esterase Inhibitor for Research and Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethylumbelliferyl phosphate (B84403) (DEUP), also known as UBP, is a potent and selective organophosphate inhibitor of cholesterol esterase (CEase), also referred to as sterol esterase.[1][2] This enzyme plays a crucial role in cholesterol metabolism by catalyzing the hydrolysis of cholesterol esters into free cholesterol and fatty acids. By inhibiting this process, DEUP has emerged as a valuable tool for studying cholesterol transport and steroidogenesis, and as a potential lead compound in the development of therapeutics for conditions associated with aberrant cholesterol metabolism. This technical guide provides a comprehensive overview of DEUP, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

DEUP's primary mechanism of action involves the inhibition of cholesterol esterase, which in turn disrupts the mobilization of cholesterol from lipid droplets. This has a significant downstream effect on steroidogenesis, a process heavily reliant on a steady supply of free cholesterol to the mitochondria.

Inhibition of Steroidogenesis

DEUP blocks steroidogenesis by preventing the transport of cholesterol into the mitochondria of steroidogenic cells.[1][2] This is a critical rate-limiting step in the synthesis of all steroid hormones. Specifically, DEUP has been shown to inhibit the cyclic AMP (cAMP)-stimulated mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein.[1] The StAR protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis occurs.

Signaling Pathway Interference

Interestingly, DEUP does not directly inhibit the activity of protein kinase A (PKA), a key enzyme in the cAMP signaling cascade.[1] Instead, studies suggest that DEUP acts on a "long-lived factor" that operates downstream of PKA activation but upstream of StAR protein induction.[1] This indicates that DEUP interferes with a specific component of the signaling pathway that regulates the availability or transport of the StAR protein to the mitochondria, rather than the general cAMP/PKA signaling pathway itself.

Quantitative Inhibitory Data

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 11.6 µM | Cholesterol Esterase | [2][3] |

Note: Further research is required to determine the inhibition constant (Ki), association (kon), and dissociation (koff) rates to fully characterize the kinetics of DEUP's interaction with cholesterol esterase. Additionally, quantitative selectivity profiling against other esterases, such as pancreatic lipase (B570770) and acetylcholinesterase, has not been reported.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of DEUP as a cholesterol esterase inhibitor.

In Vitro Cholesterol Esterase Inhibition Assay

This protocol is adapted from general colorimetric assays for cholesterol esterase activity and can be used to determine the inhibitory potential of DEUP.[4][5][6][7][8]

Principle:

The assay measures the activity of cholesterol esterase by quantifying the amount of a chromogenic product formed from the hydrolysis of a synthetic substrate, p-nitrophenyl butyrate (B1204436) (pNPB). In the presence of an inhibitor like DEUP, the rate of product formation will decrease.

Materials:

-

Porcine pancreatic cholesterol esterase

-

p-Nitrophenyl butyrate (pNPB)

-

Sodium phosphate buffer (100 mM, pH 7.0) containing 100 mM NaCl

-

Sodium taurocholate

-

DEUP (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of porcine pancreatic cholesterol esterase (e.g., 1 mg/mL in phosphate buffer) and dilute to a working concentration (e.g., 1 µg/mL) immediately before use.

-

Prepare a 0.2 mM solution of pNPB in the phosphate buffer.

-

Prepare a 5.16 mM solution of sodium taurocholate in the phosphate buffer.

-

Prepare a series of dilutions of DEUP at various concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

100 µL of 5.16 mM sodium taurocholate

-

90 µL of 0.2 mM pNPB

-

10 µL of DEUP solution at different concentrations (or solvent control).

-

-

Pre-incubate the plate at 25°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 5 µL of the cholesterol esterase working solution (1 µg/mL) to each well to start the reaction.

-

-

Measurement:

-

Immediately after adding the enzyme, measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of DEUP.

-

Determine the percentage of inhibition for each DEUP concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the DEUP concentration to generate a dose-response curve and calculate the IC50 value.

-

Measurement of Cellular Cholesterol and Cholesteryl Esters

This protocol outlines a general method for extracting and quantifying free and esterified cholesterol from cultured cells treated with DEUP.[9][10]

Principle:

Cellular lipids are extracted using an organic solvent mixture. The extracted lipids are then separated by thin-layer chromatography (TLC), and the free cholesterol and cholesteryl ester fractions are quantified.

Materials:

-

Cultured cells (e.g., macrophages, hepatocytes)

-

DEUP

-

Phosphate-buffered saline (PBS)

-

Hexane/isopropanol (3:2, v/v) extraction solvent

-

TLC plates (silica gel)

-

Developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

-

Iodine vapor or other suitable visualization agent

-

Cholesterol and cholesteryl oleate (B1233923) standards

-

Densitometer or other quantification instrument

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of DEUP or vehicle control for a specified period (e.g., 24 hours).

-

-

Lipid Extraction:

-

Wash the cell monolayer with ice-cold PBS.

-

Add the hexane/isopropanol extraction solvent to the cells and incubate for 30 minutes.

-

Collect the solvent and repeat the extraction.

-

Combine the extracts and evaporate the solvent under a stream of nitrogen.

-

-

Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol).

-

Spot the samples and cholesterol/cholesteryl oleate standards onto a TLC plate.

-

Develop the plate in the developing solvent until the solvent front reaches near the top.

-

Dry the plate and visualize the lipid spots using iodine vapor.

-

-

Quantification:

-

Identify the spots corresponding to free cholesterol and cholesteryl esters by comparing with the standards.

-

Quantify the amount of cholesterol in each spot using a densitometer.

-

Calculate the concentration of free and esterified cholesterol per mg of cell protein.

-

References

- 1. Diethylumbelliferyl phosphate inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An update on the mechanism of action of the Steroidogenic Acute Regulatory (StAR) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DisseCCTing Phospholipid Function in Lipid Droplet Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nature of the inhibition of cholesterol esterase by delta 1-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. phcogres.com [phcogres.com]

- 7. Review of methods for the determination of cellular cholesterol content: principles, advantages, limitations, applications, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound = 98 HPLC, oil 897-83-6 [sigmaaldrich.com]

- 9. Neutral cholesterol ester hydrolase 1 - Wikipedia [en.wikipedia.org]

- 10. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Impact of Diethylumbelliferyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP) is a potent organophosphate inhibitor of cholesteryl ester hydrolase, an enzyme critical in the mobilization of cholesterol from intracellular lipid stores. This inhibitory action positions DEUP as a significant modulator of steroidogenesis, the biochemical pathway responsible for the synthesis of steroid hormones. By impeding the availability of free cholesterol, DEUP effectively curtails the production of downstream steroid products. This technical guide provides a comprehensive overview of the biochemical pathway affected by DEUP, detailed experimental protocols for studying its effects, and a visual representation of the underlying molecular mechanisms.

Introduction

Steroid hormones, a class of lipids derived from cholesterol, are essential signaling molecules that regulate a vast array of physiological processes, including metabolism, inflammation, immune function, and sexual development. The synthesis of these hormones, termed steroidogenesis, is a tightly regulated process initiated by the transport of cholesterol into the mitochondria. Diethylumbelliferyl phosphate (DEUP) has been identified as a valuable research tool for investigating the intricacies of this pathway due to its specific inhibitory effect on cholesteryl ester hydrolase. This document serves as a technical resource for researchers employing DEUP to dissect the mechanisms of steroidogenesis and for professionals in drug development exploring cholesterol metabolism as a therapeutic target.

The Affected Biochemical Pathway: Steroidogenesis

The primary biochemical pathway affected by this compound is steroidogenesis , with a specific impact on the initial steps of cholesterol mobilization and transport.

Mechanism of Action of this compound

DEUP is an organophosphate that acts as an inhibitor of cholesteryl ester hydrolase (also known as hormone-sensitive lipase). This enzyme is responsible for hydrolyzing cholesteryl esters stored in cytoplasmic lipid droplets, releasing free cholesterol. This free cholesterol is the essential substrate for steroid hormone synthesis.

The inhibition of cholesteryl ester hydrolase by DEUP leads to a cascade of downstream effects:

-

Reduced Availability of Free Cholesterol: By blocking the breakdown of cholesteryl esters, DEUP diminishes the intracellular pool of free cholesterol available for transport.

-

Inhibition of Cholesterol Transport into Mitochondria: The transport of cholesterol from the outer to the inner mitochondrial membrane is the rate-limiting step in steroidogenesis. This process is mediated by the Steroidogenic Acute Regulatory (StAR) protein . The cAMP-stimulated mitochondrial accumulation of the StAR protein is significantly blocked by DEUP.[1]

-

Decreased Steroid Hormone Synthesis: With the supply of cholesterol to the inner mitochondrial membrane curtailed, the first enzymatic step of steroidogenesis, the conversion of cholesterol to pregnenolone (B344588) by the enzyme P450scc (cytochrome P450 side-chain cleavage), is inhibited. This leads to a dose-dependent decrease in the synthesis of all downstream steroid hormones, such as progesterone (B1679170).[1]

Impact on Lactate (B86563) Production

Interestingly, DEUP has also been shown to inhibit stimulated lactate production, another cAMP-dependent process.[1] This suggests that DEUP's effects may extend beyond the direct inhibition of cholesteryl ester hydrolase and could involve interference with a more general, long-lived factor within the cAMP/PKA signaling pathway.[1] However, it is crucial to note that DEUP does not directly inhibit the activity of Protein Kinase A (PKA).[1]

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative dose-response data for this compound's effect on StAR protein accumulation, progesterone synthesis, or lactate production. While studies mention a dose-dependent inhibition, the precise data points required to construct detailed tables are not available in the accessed resources. The IC50 value for cholesterol esterase inhibition has been reported as 11.6 μM.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on steroidogenesis and related cellular processes.

Cell Culture and Treatment (MA-10 Leydig Cells)

MA-10 mouse Leydig tumor cells are a well-established model for studying steroidogenesis.

-

Cell Culture:

-

Culture MA-10 cells in Waymouth's MB 752/1 medium supplemented with 15% horse serum in a humidified atmosphere of 5% CO2 at 37°C.

-

Plate cells in appropriate culture vessels (e.g., 24-well plates for steroidogenesis assays) and allow them to adhere and reach the desired confluency.

-

-

DEUP Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, wash the cells with serum-free medium.

-

Add fresh serum-free medium containing the desired concentrations of DEUP to the cells. A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubate the cells with DEUP for the desired period (e.g., 30 minutes) before adding a stimulant for steroidogenesis.

-

-

Stimulation of Steroidogenesis:

-

To induce steroidogenesis, add a stimulating agent such as dibutyryl cyclic AMP (dbcAMP) (e.g., 1 mM) to the culture medium.

-

Incubate the cells for the desired time (e.g., 2 hours) to allow for steroid production.

-

Steroidogenesis Assay (Progesterone Measurement)

-

Sample Collection:

-

After the incubation period, collect the culture medium from each well.

-

Centrifuge the medium to remove any detached cells and store the supernatant at -20°C until analysis.

-

-

Progesterone Quantification (Radioimmunoassay - RIA):

-

Progesterone levels in the culture medium can be quantified using a specific radioimmunoassay kit following the manufacturer's instructions.

-

Results are typically expressed as ng of progesterone produced per mg of cell protein.

-

-

Cell Lysis and Protein Quantification:

-

After collecting the medium, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable buffer (e.g., 0.5 M NaOH).

-

Determine the protein concentration of the cell lysates using a standard method such as the Bradford or Lowry assay.

-

Western Blot Analysis for StAR Protein

-

Cell Lysis:

-

Following treatment and stimulation, wash the cells with cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for the StAR protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cholesterol Esterase Activity Assay

-

Principle: This assay measures the hydrolysis of a cholesterol ester substrate by cholesterol esterase, which can be coupled to a colorimetric or fluorometric detection system.

-

Procedure (General):

-

Prepare a cell or tissue homogenate in a suitable buffer.

-

Add the homogenate to a reaction mixture containing a cholesterol ester substrate (e.g., cholesteryl oleate) and a detection system (e.g., cholesterol oxidase, HRP, and a chromogenic or fluorogenic substrate).

-

Incubate the reaction at 37°C.

-

Measure the change in absorbance or fluorescence over time, which is proportional to the cholesterol esterase activity.

-

To test the inhibitory effect of DEUP, pre-incubate the homogenate with various concentrations of DEUP before adding the substrate.

-

Lactate Production Assay

-

Principle: Lactate concentration in the culture medium can be measured using a lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric product.

-

Procedure (General):

-

Collect the culture medium from cells treated with or without DEUP and a stimulant.

-

Follow the instructions of a commercial lactate assay kit. This usually involves adding the culture medium to a reaction mixture containing lactate oxidase and a detection reagent.

-

Incubate the reaction for the specified time.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the lactate concentration based on a standard curve.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Figure 1. Biochemical pathway of steroidogenesis highlighting the inhibitory action of this compound (DEUP).

References

The Organophosphate Nature of Diethylumbelliferyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP) is a synthetic compound classified as an organophosphate. It is widely recognized in the scientific community as a potent inhibitor of cholesteryl ester hydrolase (CEH), a key enzyme in cholesterol metabolism. This technical guide provides an in-depth exploration of the biochemical properties of DEUP, its mechanism of action, and its impact on cellular signaling pathways, with a particular focus on steroidogenesis. This document synthesizes available quantitative data, outlines detailed experimental protocols, and presents visual representations of the molecular interactions and pathways influenced by this compound.

Chemical and Physical Properties

DEUP is an ester of phosphoric acid and a derivative of umbelliferone, a natural fluorescent product. Its organophosphate nature is defined by the presence of a phosphate group bonded to an organic moiety.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₇O₆P | [PubChem CID: 13477] |

| Molecular Weight | 312.25 g/mol | [PubChem CID: 13477] |

| CAS Number | 897-83-6 | [PubChem CID: 13477] |

| Appearance | Colorless to light yellow oil | Sigma-Aldrich |

| Solubility | Soluble in DMSO | Sigma-Aldrich |

| Storage | -20°C | Sigma-Aldrich |

Biochemical Activity: Inhibition of Cholesteryl Ester Hydrolase

The primary and most well-characterized biochemical function of DEUP is the inhibition of cholesteryl ester hydrolase (CEH), also known as cholesterol esterase. This enzyme is responsible for the hydrolysis of cholesteryl esters into free cholesterol and fatty acids.

Quantitative Inhibition Data

DEUP is a potent inhibitor of CEH, with a reported half-maximal inhibitory concentration (IC50) in the micromolar range.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 11.6 µM | Not Specified | Sigma-Aldrich |

| Maximal Inhibition of nCEH | ~70% | Fu5AH rat hepatoma cell homogenates | (Harrison et al., 1990) |

| Effective Concentration for nCEH Inhibition | > 0.3 mM | Fu5AH rat hepatoma cell homogenates | (Harrison et al., 1990) |

| Inhibition Constant (Ki) | Determined using CARS microscopy | J774A.1 macrophages | (Wang et al., 2011) |

Note: The specific value for the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) have not been consistently reported in the readily available literature. Further kinetic studies are required for a complete understanding of the enzyme-inhibitor interaction.

Experimental Protocol: In Vitro Cholesterol Esterase Inhibition Assay

This protocol is adapted from a standard colorimetric assay using p-nitrophenyl butyrate (B1204436) (pNPB) as a substrate.

Materials:

-

Porcine pancreatic cholesterol esterase

-

p-Nitrophenyl butyrate (pNPB)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Diethylumbelliferyl phosphate (DEUP) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of DEUP in DMSO.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Varying concentrations of DEUP (or solvent control)

-

pNPB solution

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the cholesterol esterase solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) to determine the initial reaction velocity.

-

Calculate the percentage of inhibition for each DEUP concentration compared to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the DEUP concentration to determine the IC50 value.

Workflow for Cholesterol Esterase Inhibition Assay

Caption: Workflow for determining the IC50 of DEUP on cholesterol esterase.

Mechanism of Action: Inhibition of Steroidogenesis

A significant consequence of CEH inhibition by DEUP is the disruption of steroidogenesis, the metabolic pathway for the synthesis of steroid hormones from cholesterol.

Signaling Pathway

DEUP's primary mechanism in inhibiting steroidogenesis is the blockade of cholesterol transport into the mitochondria. This crucial step is mediated by the Steroidogenic Acute Regulatory (StAR) protein. By inhibiting the delivery of cholesterol, the substrate for the first and rate-limiting enzyme in steroidogenesis (P450scc), DEUP effectively halts the entire pathway. It is important to note that DEUP does not directly inhibit Protein Kinase A (PKA), a key upstream regulator of StAR expression. Instead, it is suggested to act on a long-lived factor downstream of PKA activation.

Signaling Pathway of DEUP-Mediated Steroidogenesis Inhibition

Caption: DEUP inhibits steroidogenesis by blocking cholesterol transport.

Dose-Dependent Inhibition of Progesterone (B1679170) Synthesis

The inhibition of StAR protein accumulation by DEUP is dose-dependent and directly correlates with a decrease in progesterone synthesis in steroidogenic cells.

| DEUP Concentration | Inhibition of Progesterone Synthesis | Cell Line | Reference |

| Dose-dependent | Parallel inhibition of StAR accumulation | MA-10 Leydig cells | (Choi et al., 1995) |

Experimental Protocol: Steroidogenesis Inhibition Assay

This protocol provides a general framework for assessing the effect of DEUP on steroid production in a steroidogenic cell line like MA-10 Leydig cells or H295R adrenal cells.

Materials:

-

MA-10 Leydig cells or H295R adrenal cells

-

Cell culture medium (e.g., DMEM/F12) and supplements

-

Fetal Bovine Serum (FBS)

-

Forskolin (B1673556) (to stimulate steroidogenesis)

-

This compound (DEUP)

-

Reagents for steroid hormone quantification (e.g., ELISA kit for progesterone or testosterone)

-

Reagents for protein quantification (e.g., BCA assay)

Procedure:

-

Cell Culture: Culture MA-10 or H295R cells in appropriate medium until they reach a desired confluency.

-

Serum Starvation: Prior to treatment, serum-starve the cells for a defined period (e.g., 12-24 hours) to reduce basal steroidogenesis.

-

Treatment:

-

Pre-treat the cells with various concentrations of DEUP for a specific duration (e.g., 1-2 hours).

-

Stimulate steroidogenesis by adding a known concentration of forskolin (e.g., 10 µM) to the medium.

-

Incubate for a further period (e.g., 2-24 hours).

-

-

Sample Collection: Collect the cell culture medium for steroid hormone analysis. Lyse the cells to measure total protein content for normalization.

-

Hormone Quantification: Measure the concentration of the steroid of interest (e.g., progesterone, testosterone) in the collected medium using a suitable method like ELISA or LC-MS/MS.

-

Data Analysis: Normalize the steroid hormone concentrations to the total protein content. Compare the steroid levels in DEUP-treated cells to the forskolin-stimulated control to determine the extent of inhibition.

Experimental Workflow for Steroidogenesis Inhibition Assay

Caption: Workflow for assessing DEUP's effect on steroid production.

Effects on Other Lipases

While DEUP is a well-established inhibitor of cholesterol esterase, its effects on other lipases are less characterized. Organophosphates as a class are known to inhibit various serine hydrolases.

| Lipase | Effect of DEUP | Reference/Note |

| Hormone-Sensitive Lipase (HSL) | Likely inhibited | HSL is also a neutral cholesteryl ester hydrolase. Direct comparative studies with quantitative data are lacking. |

| Pancreatic Lipase | Likely inhibited | Organophosphates are known to inhibit pancreatic lipase. Direct studies with DEUP are needed for confirmation. |

| Lipoprotein Lipase (LPL) | Unknown | No specific data on the effect of DEUP on LPL was found in the reviewed literature. |

Further research is required to fully elucidate the selectivity profile of DEUP against a broader range of lipases and esterases.

Conclusion

This compound is a valuable research tool for studying cholesterol metabolism and steroidogenesis due to its potent inhibitory effects on cholesteryl ester hydrolase. Its organophosphate nature underlies its mechanism of action, which ultimately leads to a dose-dependent reduction in steroid hormone production by limiting the availability of cholesterol substrate to the mitochondrial steroidogenic machinery. The provided experimental protocols and pathway diagrams offer a framework for researchers to investigate the multifaceted effects of this compound. Future studies should focus on a more detailed kinetic analysis of its enzymatic inhibition and a comprehensive evaluation of its selectivity against other lipolytic enzymes to further refine its utility as a specific pharmacological inhibitor.

Diethylumbelliferyl Phosphate and Its Impact on Cellular Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP) is an organophosphate compound recognized primarily for its role as a potent inhibitor of cholesterol esterase. This characteristic underpins its significant biological effect on cellular cholesterol metabolism, particularly its ability to disrupt steroidogenesis. The primary mechanism of action involves the inhibition of cholesterol transport into the mitochondria, a critical step for the synthesis of steroid hormones. This guide provides a comprehensive technical overview of the effects of DEUP on cholesterol transport, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved biological pathways.

Core Mechanism of Action: Inhibition of Mitochondrial Cholesterol Transport

DEUP's principal effect on cholesterol transport is the blockade of cholesterol entry into the mitochondria of steroidogenic cells. This process is fundamental for steroidogenesis, where cholesterol serves as the precursor for all steroid hormones. The rate-limiting step in steroidogenesis is the transfer of cholesterol from the outer to the inner mitochondrial membrane.

DEUP interferes with this crucial step by inhibiting the accumulation of the Steroidogenic Acute Regulatory Protein (StAR) in the mitochondria.[1] StAR is a key mediator of mitochondrial cholesterol transport, and its inhibition directly leads to a decrease in the substrate pool of cholesterol available for the first enzymatic step in steroid synthesis, which is catalyzed by the P450 side-chain cleavage enzyme (P450scc) located on the inner mitochondrial membrane.[1]

The inhibitory effect of DEUP on StAR accumulation is dose-dependent and directly correlates with a reduction in progesterone (B1679170) synthesis, a major steroid hormone produced in many steroidogenic cells.[1]

Signaling Pathway of DEUP's Action on Steroidogenesis

The following diagram illustrates the signaling pathway affected by DEUP, leading to the inhibition of steroidogenesis.

Quantitative Data on DEUP's Inhibitory Effects

DEUP exhibits a dose-dependent inhibition of both StAR protein accumulation in the mitochondria and subsequent progesterone synthesis in steroidogenic cells, such as MA-10 Leydig cells.[1]

| Parameter | IC50 | Cell Line | Notes | Reference |

| Disruption of Steroidogenesis | 11.6 µM | Not Specified | This value reflects the overall inhibition of steroid production. | |

| Inhibition of Progesterone Synthesis | Dose-dependent | MA-10 | The inhibition of progesterone synthesis closely parallels the inhibition of StAR accumulation. Specific IC50 from the primary literature is not readily available. | [1] |

| Inhibition of StAR Accumulation | Dose-dependent | MA-10 | DEUP blocks the cAMP-stimulated mitochondrial accumulation of the 30-kDa StAR protein. Specific IC50 from the primary literature is not readily available. | [1] |

Note: While the dose-dependent nature of DEUP's inhibition is established, specific data points from dose-response curves are not publicly available in the reviewed literature. The provided IC50 value for the disruption of steroidogenesis serves as a key quantitative indicator of DEUP's potency.

Potential Off-Target Effects on Other Cholesterol Transport Pathways

A comprehensive review of the available literature did not reveal any direct studies investigating the effects of Diethylumbelliferyl phosphate on other major cholesterol transport and regulatory pathways. These include:

-

Sterol Regulatory Element-Binding Protein (SREBP) Pathway: There is no published evidence to suggest that DEUP directly affects the cleavage or activation of SREBPs, which are master regulators of cholesterol and fatty acid synthesis.

-

ATP-Binding Cassette (ABC) Transporters: No studies were found that examined the impact of DEUP on the expression or function of key cholesterol efflux transporters such as ABCA1 and ABCG1.

-

Niemann-Pick C1 (NPC1) Protein: The effect of DEUP on the function of NPC1, a protein crucial for the egress of cholesterol from late endosomes and lysosomes, has not been reported.

The primary and currently understood mechanism of DEUP's action on cholesterol transport is confined to its inhibitory effect on cholesterol esterase and the subsequent impact on StAR-mediated mitochondrial cholesterol delivery. The absence of evidence regarding off-target effects does not definitively rule them out, but indicates a lack of investigation in these areas.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of DEUP on cholesterol transport.

Cholesterol Esterase Inhibition Assay

This assay is used to determine the inhibitory effect of DEUP on its primary target, cholesterol esterase.

Principle: Cholesterol esterase hydrolyzes a chromogenic or fluorogenic cholesterol ester substrate. The rate of product formation, measured spectrophotometrically or fluorometrically, is inversely proportional to the inhibitory activity of the test compound (DEUP).

Materials:

-

Porcine pancreatic cholesterol esterase

-

p-Nitrophenyl butyrate (B1204436) (pNPB) or a fluorogenic substrate like 4-methylumbelliferyl oleate

-

Taurocholic acid

-

Sodium phosphate buffer (pH 7.0)

-

DEUP stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, taurocholic acid, and the cholesterol esterase substrate in each well of a 96-well plate.

-

Add various concentrations of DEUP to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the cholesterol esterase enzyme solution to all wells.

-

Immediately measure the absorbance (e.g., at 405 nm for pNPB) or fluorescence at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of DEUP.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for DEUP.

References

Diethylumbelliferyl Phosphate: A Technical Guide to its Role as a Cholesterol Esterase Inhibitor in Steroidogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylumbelliferyl phosphate (B84403) (DEUP), also known by the synonyms UBP and DEUP, is a potent organophosphate inhibitor of cholesterol esterase.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery and initial characterization of DEUP, with a focus on its application in studying and manipulating the steroidogenesis pathway. While its umbelliferyl structure is similar to that of common fluorogenic phosphatase substrates like 4-methylumbelliferyl phosphate (MUP) and 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), it is critical to note that the primary characterized role of DEUP is not as a phosphatase substrate, but as an inhibitor of cholesterol esterase.[6][7][8][9][10] This guide will detail its biochemical properties, mechanism of action, and provide relevant experimental context for its use in research.

Core Properties and Specifications

DEUP is a colorless to yellow oil that is soluble in DMSO.[1][3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | DEUP, UBP | [4] |

| CAS Number | 897-83-6 | [1][3][5][11] |

| Molecular Formula | C₁₄H₁₇O₆P | [1][3][4][11] |

| Molecular Weight | 312.25 g/mol | [1][3][4][11] |

| Form | Oil | [1][3] |

| Color | Colorless to yellow | [1][3] |

| Solubility | >5 mg/mL in DMSO | [1][3] |

| Storage Temperature | -20°C | [1][3] |

Biochemical Action and Characterization

The primary biochemical function of Diethylumbelliferyl phosphate is the selective and potent inhibition of cholesterol esterase.[1] This enzyme is crucial for the hydrolysis of cholesterol esters, releasing free cholesterol that serves as the precursor for steroid hormone synthesis.

Quantitative Inhibition Data

The inhibitory potency of DEUP against cholesterol esterase has been quantified, providing a key parameter for its use in experimental settings.

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 11.6 μM | Cholesterol Esterase | [1] |

Mechanism of Action in Steroidogenesis

DEUP exerts its biological effects by blocking steroidogenesis, the metabolic pathway that produces steroid hormones from cholesterol. Its inhibitory action on cholesterol esterase is central to this effect. By preventing the hydrolysis of cholesterol esters, DEUP limits the availability of free cholesterol for transport into the mitochondria, which is the initial and rate-limiting step of steroidogenesis.[2]

This inhibition has been shown to block the cyclic AMP (cAMP)-stimulated accumulation of the Steroidogenic Acute Regulatory (StAR) protein in mitochondria.[9] The StAR protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane. The inhibition of StAR accumulation by DEUP is dose-dependent and directly correlates with the inhibition of progesterone (B1679170) synthesis.[9] Interestingly, DEUP does not directly inhibit Protein Kinase A (PKA) activity, suggesting it acts on a downstream factor in the cAMP/PKA signaling pathway that regulates StAR expression or function.[2][9]

Signaling Pathway of Steroidogenesis Inhibition by DEUP

The following diagram illustrates the steroidogenesis pathway and the point of intervention by this compound.

Caption: DEUP inhibits Cholesterol Esterase, blocking the production of free cholesterol required for steroidogenesis.

Experimental Protocols and Considerations

While a specific protocol for a fluorogenic assay using DEUP as a substrate is not supported by current literature, its use as an inhibitor in cholesterol esterase activity assays is well-established. Below is a generalized workflow for such an assay.

Experimental Workflow: Cholesterol Esterase Inhibition Assay

Caption: Workflow for determining the IC₅₀ of DEUP on Cholesterol Esterase activity.

Key Considerations for Experimental Design:

-

Vehicle Control: As DEUP is typically dissolved in DMSO, it is crucial to include a DMSO-only vehicle control to account for any solvent effects on enzyme activity.

-

Substrate Choice: The choice of cholesterol ester substrate can influence the assay outcome. Cholesterol oleate (B1233923) is a commonly used substrate.

-

Detection Method: The release of free cholesterol can be detected using coupled enzymatic reactions that produce a colorimetric or fluorescent signal. For example, cholesterol oxidase can be used to generate hydrogen peroxide, which is then detected in a peroxidase-coupled reaction.[12]

-

Cell-Based Assays: When used in cell culture, as with MA-10 Leydig cells, DEUP's effect on steroid production (e.g., progesterone) can be measured by techniques like radioimmunoassay (RIA) or ELISA.[9]

Conclusion

This compound is a valuable research tool for studying lipid metabolism and steroidogenesis. Its well-characterized inhibitory action on cholesterol esterase, with a known IC₅₀, allows for precise experimental control. By blocking the initial steps of the steroidogenic pathway, DEUP provides a means to investigate the roles of cholesterol transport and the StAR protein in hormone production. Researchers and drug development professionals can leverage DEUP to explore the intricacies of steroid synthesis and to screen for novel therapeutic agents that target this critical pathway. It is important to distinguish DEUP from its structural relatives that function as fluorogenic phosphatase substrates, as its primary utility lies in the inhibition of cholesterol esterase.

References

- 1. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uwyo.edu [uwyo.edu]

- 4. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. shop.dutchtest.com [shop.dutchtest.com]

- 6. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 12. Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Diethylumbelliferyl Phosphate in Steroidogenesis Research

Introduction

Diethylumbelliferyl phosphate (B84403) (DEUP) is a valuable chemical tool for researchers studying the intricate pathways of steroid hormone biosynthesis. Contrary to what its name might suggest, DEUP is not a fluorogenic substrate for alkaline phosphatase. Instead, it functions as a potent inhibitor of steroidogenesis. These application notes provide an overview of DEUP's mechanism of action and its application in cell-based assays, particularly for professionals in endocrinology, reproductive biology, and drug development.

Mechanism of Action

The synthesis of steroid hormones, or steroidogenesis, is a complex enzymatic process that begins with the transport of cholesterol from the outer to the inner mitochondrial membrane. This transport is the rate-limiting step in steroid production and is primarily mediated by the Steroidogenic Acute Regulatory (StAR) protein. DEUP exerts its inhibitory effect by blocking the transport of cholesterol into the mitochondria.[1] It has been demonstrated that DEUP inhibits the cyclic AMP (cAMP)-stimulated accumulation of the StAR protein within the mitochondria.[1] By disrupting this crucial first step, DEUP effectively curtails the entire downstream cascade of steroid hormone production.

Applications in Cell Culture Assays

DEUP is an invaluable tool for in vitro studies aimed at understanding the regulation of steroidogenesis. Its specific mechanism of action allows researchers to:

-

Investigate the role of mitochondrial cholesterol transport in various physiological and pathological processes.

-

Screen for compounds that may modulate steroid production by acting at or upstream of the StAR protein.

-

Elucidate the signaling pathways that regulate StAR expression and function.

-

Study the cellular consequences of impaired steroidogenesis in a controlled environment.

A commonly used and well-characterized model for these studies is the MA-10 mouse Leydig tumor cell line. These cells produce progesterone (B1679170) in response to hormonal stimuli like human chorionic gonadotropin (hCG) or cAMP analogs, making them an excellent system for studying the effects of inhibitors like DEUP.

Experimental Protocols

Protocol 1: Inhibition of Steroidogenesis in MA-10 Cells using DEUP

This protocol details the steps to assess the dose-dependent inhibitory effect of Diethylumbelliferyl phosphate on stimulated progesterone production in MA-10 Leydig cells.

Materials

-

MA-10 mouse Leydig cells

-

Complete culture medium: Waymouth MB752/1 medium supplemented with 15% horse serum

-

Serum-free culture medium

-

This compound (DEUP)

-

Human chorionic gonadotropin (hCG) or Dibutyryl cyclic AMP (dbcAMP)

-

24-well cell culture plates

-

Progesterone ELISA kit

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (for protein quantification)

-

BCA protein assay kit

Procedure

-

Cell Culture and Seeding:

-

Culture MA-10 cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO2.

-

When cells reach 80-90% confluency, harvest them using a suitable dissociation reagent.

-

Seed the cells into 24-well plates at a density of 7.5 x 10^4 cells per well in 1 mL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Cell Treatment:

-

After 24 hours, aspirate the complete culture medium and wash the cells twice with 1 mL of warm serum-free medium.

-

Add 0.5 mL of serum-free medium containing the desired concentrations of DEUP to each well. A typical dose-response range to test would be from 1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with DEUP for 1-2 hours at 37°C.

-

Prepare a stock solution of the steroidogenesis stimulator. Use either hCG at a final concentration of 20 ng/mL or dbcAMP at a final concentration of 1 mM.

-

Add 0.5 mL of serum-free medium containing the stimulator to each well (except for the unstimulated control wells).

-

Incubate the plates for an additional 4 hours at 37°C.

-

-

Sample Collection and Analysis:

-

After the incubation period, collect the cell culture supernatant from each well and store it at -20°C until the progesterone assay is performed.

-

Wash the cells in the wells with PBS.

-

Lyse the cells in each well with a suitable lysis buffer and determine the total protein concentration using a BCA assay. This will be used to normalize the progesterone production.

-

-

Progesterone Quantification:

-

Quantify the concentration of progesterone in the collected supernatants using a commercial progesterone ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the progesterone concentration in each sample to the total protein content of the corresponding well.

-

Plot the normalized progesterone levels against the concentration of DEUP to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of DEUP that causes 50% inhibition of stimulated progesterone production.

-

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a table for clear comparison.

| DEUP Concentration (µM) | Progesterone Production (ng/mg protein) | % Inhibition |

| 0 (Vehicle Control) | [Value] | 0 |

| 1 | [Value] | [Value] |

| 5 | [Value] | [Value] |

| 10 | [Value] | [Value] |

| 25 | [Value] | [Value] |

| 50 | [Value] | [Value] |

| 100 | [Value] | [Value] |

Note: The actual progesterone production values will vary depending on experimental conditions. The inhibition percentage is calculated relative to the stimulated control (0 µM DEUP).

Mandatory Visualization

Signaling Pathway of Steroidogenesis Inhibition by DEUP

Caption: Steroidogenesis pathway and the inhibitory action of DEUP.

Experimental Workflow for DEUP Inhibition Assay

Caption: Workflow for assessing DEUP's inhibition of steroidogenesis.

References

Application Notes and Protocols for Inhibiting Steroidogenesis with Diethylumbelliferyl Phosphate (DEUP) in Leydig Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction